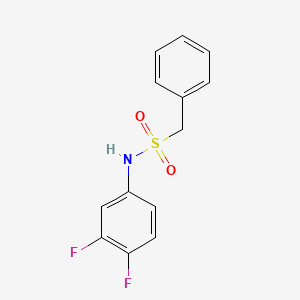![molecular formula C17H21ClN4O2 B5837691 4-chloro-1-ethyl-N-[3-(4-morpholinylmethyl)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B5837691.png)
4-chloro-1-ethyl-N-[3-(4-morpholinylmethyl)phenyl]-1H-pyrazole-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-chloro-1-ethyl-N-[3-(4-morpholinylmethyl)phenyl]-1H-pyrazole-3-carboxamide is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. This compound is also known as TAK-242 and has been found to have anti-inflammatory and anti-tumor properties.
作用機序
TAK-242 works by inhibiting the Toll-like receptor 4 (TLR4) signaling pathway. TLR4 is a protein that plays a key role in the immune response to bacterial infections. When TLR4 is activated, it triggers a cascade of events that lead to the production of pro-inflammatory cytokines. TAK-242 blocks this pathway by binding to a specific site on TLR4, preventing its activation and subsequent cytokine production.
Biochemical and Physiological Effects
TAK-242 has been shown to have anti-inflammatory effects in both in vitro and in vivo studies. It has been found to reduce the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. TAK-242 has also been shown to have anti-tumor effects in various cancer cell lines. It has been found to induce apoptosis, inhibit cell proliferation, and reduce tumor growth in animal models.
実験室実験の利点と制限
One of the advantages of TAK-242 is its specificity for TLR4. This makes it a valuable tool for studying the TLR4 signaling pathway and its role in various diseases. However, TAK-242 has some limitations for lab experiments. It has low solubility in aqueous solutions, which can make it difficult to administer in vivo. Additionally, TAK-242 has a short half-life, which can limit its effectiveness in some experiments.
将来の方向性
There are several future directions for research on TAK-242. One area of interest is its potential use in the treatment of sepsis. Clinical trials are currently underway to investigate the safety and efficacy of TAK-242 in patients with sepsis. Another area of research is the use of TAK-242 in combination with other drugs for the treatment of cancer. TAK-242 has been found to enhance the anti-tumor effects of certain chemotherapy drugs, and further research is needed to explore this potential synergy. Finally, there is a need for further optimization of the synthesis method of TAK-242 to improve its yield and purity, making it more accessible for research purposes.
Conclusion
In conclusion, TAK-242 is a chemical compound that has been extensively studied for its potential therapeutic applications. Its anti-inflammatory and anti-tumor properties make it a valuable tool for research in various fields. The synthesis method of TAK-242 has been optimized to improve its yield and purity. TAK-242 works by inhibiting the TLR4 signaling pathway and has been found to have anti-inflammatory and anti-tumor effects. While TAK-242 has some limitations for lab experiments, it has several potential future directions for research, including its use in the treatment of sepsis and cancer.
合成法
The synthesis of TAK-242 involves the reaction of 1-ethyl-4-chloro-1H-pyrazole-3-carboxylic acid with 3-(4-morpholinylmethyl)aniline in the presence of a coupling reagent. The resulting product is then treated with an acid to yield TAK-242. The synthesis of TAK-242 has been optimized to improve its yield and purity, making it a viable candidate for further research.
科学的研究の応用
TAK-242 has been extensively studied for its potential therapeutic applications. It has been found to have anti-inflammatory properties and has been investigated for its use in the treatment of sepsis, a potentially life-threatening condition caused by an overactive immune response. TAK-242 has also been studied for its anti-tumor properties and has shown promise in the treatment of various types of cancer.
特性
IUPAC Name |
4-chloro-1-ethyl-N-[3-(morpholin-4-ylmethyl)phenyl]pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21ClN4O2/c1-2-22-12-15(18)16(20-22)17(23)19-14-5-3-4-13(10-14)11-21-6-8-24-9-7-21/h3-5,10,12H,2,6-9,11H2,1H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHWYOKGVYJRMDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C(=O)NC2=CC=CC(=C2)CN3CCOCC3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
50.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49825581 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(2'-amino-4'-methyl-4,5'-bi-1,3-thiazol-2-yl)amino]-3-methylphenol](/img/structure/B5837616.png)
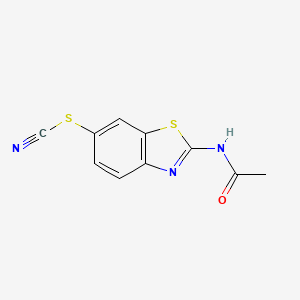

![4-{[2-chloro-5-(trifluoromethyl)phenyl]sulfonyl}morpholine](/img/structure/B5837644.png)
![4'-[(2,5-dimethoxybenzylidene)amino]-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-ene-3',5'-dione](/img/structure/B5837650.png)
![4-chloro-N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-2-methylbenzamide](/img/structure/B5837654.png)

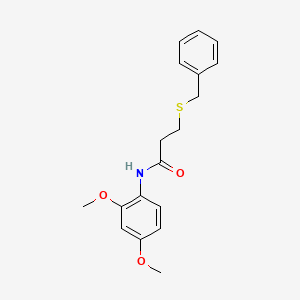
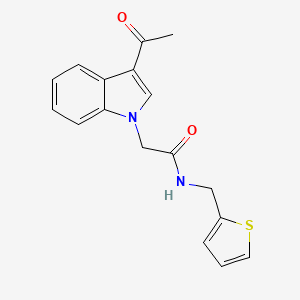
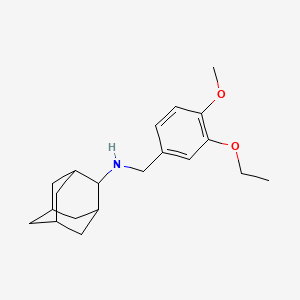
![2-[4-(anilinocarbonothioyl)-1-piperazinyl]acetamide](/img/structure/B5837712.png)
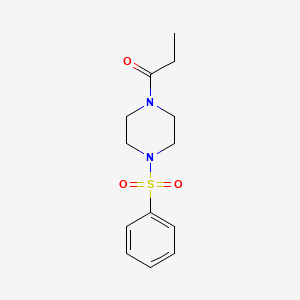
![2-(4-fluorophenyl)-4-[4-(methylthio)benzylidene]-1,3-oxazol-5(4H)-one](/img/structure/B5837724.png)
